molecular formula C21H21N3O2 B5810135 N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5810135
M. Wt: 347.4 g/mol
InChI Key: JTLVJVDRFNKSKT-UHFFFAOYSA-N
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Description

N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ADDA, and it has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of ADDA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, ADDA has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
ADDA has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. In addition, ADDA has been found to exhibit high selectivity towards cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of ADDA is its high selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of ADDA is its poor solubility in water, which can limit its application in biological systems.

Future Directions

There are several future directions for the study of ADDA, including the synthesis of analogs with improved solubility and selectivity towards cancer cells, the development of new methods for the synthesis of ADDA, and the study of the mechanism of action of ADDA in biological systems.
Conclusion:
In conclusion, N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADDA has been synthesized using various methods, and it has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, ADDA has been used as a fluorescent probe to study protein-ligand interactions and as a building block for the synthesis of functional materials. There are several future directions for the study of ADDA, including the synthesis of analogs with improved solubility and selectivity towards cancer cells, the development of new methods for the synthesis of ADDA, and the study of the mechanism of action of ADDA in biological systems.

Synthesis Methods

ADDA can be synthesized using various methods, including the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride, which is then reacted with allylamine to form N-allyl-3,5-dimethylbenzamide. This compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form ADDA.

Scientific Research Applications

ADDA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ADDA has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In biochemistry, ADDA has been used as a fluorescent probe to study protein-ligand interactions. In materials science, ADDA has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-4-10-24(21(25)18-12-15(2)11-16(3)13-18)14-19-22-20(23-26-19)17-8-6-5-7-9-17/h4-9,11-13H,1,10,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLVJVDRFNKSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(prop-2-en-1-yl)benzamide

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